Norethisterone acetate oxime
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Overview
Description
17-Alpha-ethynyl-19-nortestosterone acetate oxime is a synthetic steroidal compound known for its potent progestational activity. It is a derivative of norethisterone, a well-known progestin used in various hormonal therapies . This compound has garnered interest due to its enhanced stability and bioavailability compared to its parent compound.
Preparation Methods
The synthesis of 17-Alpha-ethynyl-19-nortestosterone acetate oxime involves several steps. The starting material, norethisterone, undergoes acetylation to form norethisterone acetate. This intermediate is then subjected to oximation, where hydroxylamine is used to introduce the oxime group. The reaction conditions typically involve the use of an organic solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
17-Alpha-ethynyl-19-nortestosterone acetate oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-Alpha-ethynyl-19-nortestosterone acetate oxime has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal chemistry and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and hormone receptor interactions.
Medicine: It is investigated for its potential use in hormonal therapies, including contraception and treatment of hormonal disorders.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 17-Alpha-ethynyl-19-nortestosterone acetate oxime involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in reproductive and metabolic processes. This modulation leads to the desired progestational effects, such as inhibition of ovulation and regulation of menstrual cycles .
Comparison with Similar Compounds
17-Alpha-ethynyl-19-nortestosterone acetate oxime is compared with other similar compounds such as:
Norethisterone: While both compounds have progestational activity, 17-Alpha-ethynyl-19-nortestosterone acetate oxime has enhanced stability and bioavailability.
Levonorgestrel: Another synthetic progestin, levonorgestrel, is widely used in contraceptives. it differs in its chemical structure and pharmacokinetic properties.
Norelgestromin: This compound is a derivative of norethisterone and is used in transdermal contraceptive patches.
The uniqueness of 17-Alpha-ethynyl-19-nortestosterone acetate oxime lies in its specific chemical modifications, which confer improved pharmacological properties compared to its analogs.
Properties
CAS No. |
20799-24-0 |
---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
SCTDPGXGNWEFNF-ZCPXKWAGSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@H]34)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NO)CCC34)C)C#C |
Origin of Product |
United States |
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